molecular formula C9H9NO2 B2478386 [(2R)-2-nitrocyclopropyl]benzene CAS No. 1864012-31-6

[(2R)-2-nitrocyclopropyl]benzene

Cat. No.: B2478386
CAS No.: 1864012-31-6
M. Wt: 163.176
InChI Key: XRNLPUUQLOMTGY-YGPZHTELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-2-nitrocyclopropyl]benzene is an organic compound with the molecular formula C10H11NO2 It features a cyclopropyl group substituted with a nitro group at the 2-position and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-nitrocyclopropyl]benzene typically involves the cyclopropanation of a suitable precursor followed by nitration. One common method is the reaction of styrene with a nitrocyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of cyclopropylbenzene derivatives. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-nitrocyclopropyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aminocyclopropylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[(2R)-2-nitrocyclopropyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-2-nitrocyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: A simpler aromatic nitro compound with similar reactivity but lacking the cyclopropyl group.

    Cyclopropylbenzene: Lacks the nitro group but shares the cyclopropyl and benzene moieties.

    2-Nitropropane: Contains a nitro group but lacks the aromatic ring.

Uniqueness

[(2R)-2-nitrocyclopropyl]benzene is unique due to the presence of both a nitro group and a cyclopropyl group attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(2R)-2-nitrocyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8?,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLPUUQLOMTGY-YGPZHTELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.